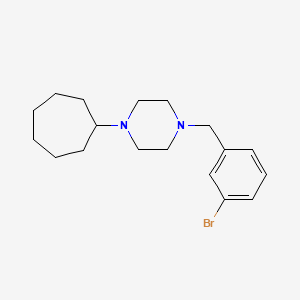![molecular formula C18H20N6O2S B5959233 N-(2-imidazol-1-ylethyl)-5-[1-(1H-pyrazole-5-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide](/img/structure/B5959233.png)
N-(2-imidazol-1-ylethyl)-5-[1-(1H-pyrazole-5-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-imidazol-1-ylethyl)-5-[1-(1H-pyrazole-5-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines imidazole, pyrazole, pyrrolidine, and thiophene moieties, making it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-imidazol-1-ylethyl)-5-[1-(1H-pyrazole-5-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of individual components, such as imidazole, pyrazole, pyrrolidine, and thiophene derivatives. These components are then coupled through various reactions, including amide bond formation, cyclization, and functional group modifications. Common reagents used in these reactions include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide), as well as catalysts like palladium and copper.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The choice of solvents, temperature, and reaction time are critical factors in achieving efficient production.
化学反応の分析
Types of Reactions
N-(2-imidazol-1-ylethyl)-5-[1-(1H-pyrazole-5-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various substituents, such as halogens, alkyl groups, or aryl groups.
科学的研究の応用
N-(2-imidazol-1-ylethyl)-5-[1-(1H-pyrazole-5-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of N-(2-imidazol-1-ylethyl)-5-[1-(1H-pyrazole-5-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular processes. For example, it could inhibit enzyme activity by occupying the active site or alter receptor signaling by binding to allosteric sites. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(2-imidazol-1-ylethyl)-5-[1-(1H-pyrazole-5-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide
- 2-(1-methyl-1H-imidazol-2-ylsulfanyl)-N-tetradecyl-acetamide
Uniqueness
This compound stands out due to its combination of imidazole, pyrazole, pyrrolidine, and thiophene moieties This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development
特性
IUPAC Name |
N-(2-imidazol-1-ylethyl)-5-[1-(1H-pyrazole-5-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2S/c25-17(20-8-11-23-10-7-19-12-23)16-4-3-15(27-16)14-2-1-9-24(14)18(26)13-5-6-21-22-13/h3-7,10,12,14H,1-2,8-9,11H2,(H,20,25)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUSNZMJMIQIRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=NN2)C3=CC=C(S3)C(=O)NCCN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1-piperidinyl)-4,7-dimethylquinazoline](/img/structure/B5959159.png)
![2-[(3-chloro-4-fluorophenyl)amino]-N-(4-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B5959168.png)

![N-(2-furylmethyl)-3-[(2-methoxybenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5959174.png)
![N~2~-benzyl-N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B5959186.png)
![1-cyclopentyl-4-[5-(2,5-dimethylphenyl)-4-methyl-1H-imidazol-2-yl]-2-pyrrolidinone](/img/structure/B5959189.png)
![4-{[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]methyl}benzonitrile](/img/structure/B5959202.png)
![5-cyclopropyl-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B5959208.png)
![5-({1-[2-(3-ETHYL-5-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B5959212.png)

![2-methyl-5-{4-[(3-phenyl-1-pyrrolidinyl)acetyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B5959237.png)
![N-(5-chloro-2-methoxyphenyl)-3-[1-(3-quinolinylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B5959242.png)

![N-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide](/img/structure/B5959261.png)
